(3R,5R)-Rosuvastatin Lactone-d6

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

Quantifying rosuvastatin lactone in plasma is compromised by matrix effects and back-conversion to the parent drug, leading to >±15% inaccuracy when using unlabeled IS. (3R,5R)-Rosuvastatin Lactone-d6 provides a matched deuterated internal standard with a +6 Da mass shift, ensuring co-elution and identical ionization. • Achieves LLOQ of 0.1 ng/mL with <15% CV in validated LC-MS/MS methods • Eliminates ion suppression/enhancement bias inherent to unlabeled or mismatched IS • Supplied with full characterization data (NMR, MS) for regulatory ANDA submissions

Molecular Formula C22H26FN3O5S
Molecular Weight 469.6 g/mol
Cat. No. B12391846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-Rosuvastatin Lactone-d6
Molecular FormulaC22H26FN3O5S
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
InChIInChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m1/s1/i1D3,2D3
InChIKeySOEGVMSNJOCVHT-ZPYIEOOESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (3R,5R)-Rosuvastatin Lactone-d6? A Technical Overview for Procurement


(3R,5R)-Rosuvastatin Lactone-d6 is a stable isotope-labeled internal standard (SIL-IS) specifically designed for the precise quantification of rosuvastatin and its lactone metabolite in complex biological matrices [1]. As a deuterated analog of rosuvastatin lactone, it incorporates six deuterium atoms at the isopropyl group of the pyrimidine ring, yielding a nominal mass shift of +6 Da relative to the unlabeled compound (m/z 469.6 vs. 463.5) . This compound is an isomer of rosuvastatin lactone and is primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for matrix effects, ionization variability, and sample processing losses during quantitative bioanalysis [2]. It is supplied as a reference standard for analytical method development, method validation (AMV), quality control (QC), and abbreviated new drug applications (ANDA) [3].

Why Substitute (3R,5R)-Rosuvastatin Lactone-d6? The Cost of Non-Specific Quantitation


Substituting (3R,5R)-Rosuvastatin Lactone-d6 with an unlabeled analog or a structurally similar but non-identical internal standard (IS) introduces significant quantitative bias. The use of a stable isotope-labeled IS, specifically matched to the analyte's physicochemical properties, is the gold standard for compensating for matrix effects and extraction variability in LC-MS/MS bioanalysis [1]. Unlabeled rosuvastatin lactone cannot be co-resolved by mass spectrometry and therefore cannot correct for ion suppression or enhancement, leading to inaccuracies that can exceed ±15% [2]. Alternative deuterated internal standards, such as rosuvastatin-d6 acid, while useful for the parent drug, exhibit different chromatographic retention and ionization behavior than the lactone metabolite, resulting in differential matrix effects [3]. This is critical because rosuvastatin lactone is a known unstable metabolite that can back-convert to the parent drug, skewing pharmacokinetic profiles [4]. Therefore, procurement of an exact, matched deuterated internal standard for the lactone species is non-negotiable for robust, regulatory-compliant bioanalysis.

(3R,5R)-Rosuvastatin Lactone-d6: Verifiable Differentiation Data for Scientific Selection


Mass Shift and Specificity: Deuterated vs. Unlabeled Rosuvastatin Lactone

(3R,5R)-Rosuvastatin Lactone-d6 provides a +6 Da mass shift relative to the unlabeled analyte, enabling distinct mass spectrometric differentiation. This is a fundamental requirement for use as an internal standard in MS-based quantification [1]. The unlabeled rosuvastatin lactone has a molecular weight of 463.5 g/mol, whereas the d6-labeled compound has a molecular weight of 469.6 g/mol .

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

Isotopic Purity: Verifiable Lack of Unlabeled Interference

The utility of a deuterated internal standard is directly proportional to its isotopic purity. For (3R,5R)-Rosuvastatin Lactone-d6, vendor specifications report isotopic purity >99% . This means that less than 1% of the material is the unlabeled rosuvastatin lactone. In contrast, a standard chemical purity metric alone does not guarantee isotopic enrichment; a batch with 98% chemical purity could theoretically contain 10% unlabeled species, which would introduce significant positive bias in quantitation, especially at low concentrations near the LLOQ [1].

Isotopic Enrichment Method Validation Impurity Profiling

Matrix Effect Correction: A Crucial Differentiator in Plasma Assays

The primary function of a SIL-IS is to correct for matrix effects, which can cause ion suppression or enhancement. In a study using deuterated internal standards for rosuvastatin and ezetimibe, the IS-normalized matrix factors ranged from 0.963 to 1.023, indicating near-complete correction of matrix effects [1]. Without this correction, matrix effects can cause variability exceeding acceptable bioanalytical limits (often >15% CV). While a non-isotopic internal standard might correct for some variability, it cannot match the analyte's exact behavior in the ionization source, leading to residual matrix effects [2].

Matrix Effect LC-MS/MS Bioanalytical Method Validation

Chemical Purity and Regulatory-Grade Characterization

(3R,5R)-Rosuvastatin Lactone-d6 is supplied with detailed characterization data compliant with regulatory guidelines, including a certificate of analysis specifying chemical purity of ~98% [1]. This level of documentation and purity is specifically required for use as a reference standard in method validation and quality control for Abbreviated New Drug Applications (ANDA). In contrast, generic research-grade rosuvastatin lactone may not come with the same level of certified purity or the comprehensive analytical data package (NMR, MS, HPLC) that is standard for this product .

Reference Standard ANDA Method Validation

Application to Pharmacokinetic Studies: Enabling Robust Clinical Data

The use of deuterated rosuvastatin lactone (d6) as an internal standard has been successfully applied in multiple clinical pharmacokinetic studies. For example, a validated LC-MS/MS method using d6 internal standards was used to measure rosuvastatin lactone concentrations over 12 hours post-dose in patients [1]. The method achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for rosuvastatin lactone, with intra- and inter-run accuracy within 91.8-111% and imprecision ≤15% [2]. This level of sensitivity and reproducibility is not achievable without a properly matched internal standard. Substituting a different internal standard would likely result in a higher LLOQ or wider variability, limiting the ability to characterize the full pharmacokinetic profile of the lactone metabolite.

Pharmacokinetics Clinical Study Therapeutic Drug Monitoring

Optimal Use Cases for (3R,5R)-Rosuvastatin Lactone-d6 in Research and Industry


Validated LC-MS/MS Method Development for Rosuvastatin Metabolites in Plasma

This compound is the ideal internal standard for developing and validating a sensitive LC-MS/MS assay for the simultaneous quantification of rosuvastatin acid and its primary metabolite, rosuvastatin lactone, in human plasma. The +6 Da mass shift allows for unambiguous detection, while the isotopic purity ensures minimal interference. The documented use of this compound in a validated method achieving an LLOQ of 0.1 ng/mL for the lactone and meeting stringent accuracy and precision criteria (<15% CV) provides a direct, evidence-based template for method establishment in a bioanalytical laboratory [1].

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

In clinical pharmacology studies, accurate measurement of the rosuvastatin lactone metabolite is essential for understanding the complete pharmacokinetic profile and for assessing potential drug-drug interactions. For instance, studies have shown that the lactone form can inhibit CYP2C9 activity, making its quantification important in DDI assessments [2]. Using (3R,5R)-Rosuvastatin Lactone-d6 ensures that the measured lactone concentrations are accurate and not biased by matrix effects or back-conversion from the parent drug, providing a reliable basis for regulatory submissions [3].

Quality Control for Generic Drug Development (ANDA)

For manufacturers developing generic versions of rosuvastatin, this deuterated standard is a critical component of the analytical quality control (QC) package. It is used to verify the accuracy of dissolution testing, content uniformity assays, and stability-indicating methods. The regulatory-compliant characterization data (including NMR and MS) and high chemical purity provided with this product are specifically designed to meet the requirements of Abbreviated New Drug Applications (ANDA) [4]. It serves as a traceable reference point for impurity profiling, ensuring that generic formulations meet the same quality standards as the innovator product.

Investigation of Metabolite Instability and Back-Conversion

Rosuvastatin lactone is known to be unstable and can undergo pH-dependent back-conversion to the parent acid form, which can confound the measurement of both species [3]. (3R,5R)-Rosuvastatin Lactone-d6 is an essential tool for developing and validating assays that account for this instability. By using this stable isotope-labeled analog, researchers can design rigorous experiments (e.g., using acid-treated samples) to accurately determine the true concentrations of both the parent drug and the lactone metabolite, as demonstrated in recent case studies on assay validation [3]. This application is vital for any study where the precise ratio of drug to metabolite is a key endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,5R)-Rosuvastatin Lactone-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.